4-[(2,2-difluoroethyl)sulfanyl]aniline
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Overview
Description
4-[(2,2-difluoroethyl)sulfanyl]aniline is an organic compound with the molecular formula C8H9F2NS and a molecular weight of 189.2 g/mol. This compound is notable for its unique chemical structure, which includes a difluoroethyl group attached to a sulfanyl group, and an aniline moiety. It has gained significant attention in various fields of research due to its potential biological activities and applications in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-difluoroethyl)sulfanyl]aniline typically involves the reaction of 4-chloronitrobenzene with 2,2-difluoroethanethiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate, 4-[(2,2-difluoroethyl)sulfanyl]nitrobenzene, is then reduced using a reducing agent such as iron powder or tin(II) chloride in hydrochloric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-difluoroethyl)sulfanyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the intermediate can be reduced to an amine using reducing agents such as iron powder or tin(II) chloride.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, tin(II) chloride, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: this compound from 4-[(2,2-difluoroethyl)sulfanyl]nitrobenzene.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
4-[(2,2-difluoroethyl)sulfanyl]aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activities make it a subject of interest in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-[(2,2-difluoroethyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the difluoroethyl group can enhance the compound’s binding affinity to certain receptors, thereby modulating their activity. These interactions can result in various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Comparison with Similar Compounds
4-[(2,2-difluoroethyl)sulfanyl]aniline can be compared with other similar compounds, such as:
4-[(2,2-dichloroethyl)sulfanyl]aniline: Similar structure but with chlorine atoms instead of fluorine. It may have different reactivity and biological activities.
4-[(2,2-difluoroethyl)sulfanyl]phenol: Similar structure but with a phenol group instead of an aniline group. It may exhibit different chemical and biological properties.
4-[(2,2-difluoroethyl)sulfanyl]benzene: Lacks the amino group, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities compared to its analogs.
Properties
CAS No. |
1183277-23-7 |
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Molecular Formula |
C8H9F2NS |
Molecular Weight |
189.23 g/mol |
IUPAC Name |
4-(2,2-difluoroethylsulfanyl)aniline |
InChI |
InChI=1S/C8H9F2NS/c9-8(10)5-12-7-3-1-6(11)2-4-7/h1-4,8H,5,11H2 |
InChI Key |
YONZDBQNSJSBEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)SCC(F)F |
Purity |
95 |
Origin of Product |
United States |
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